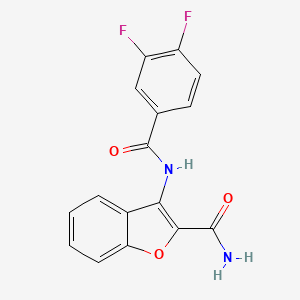

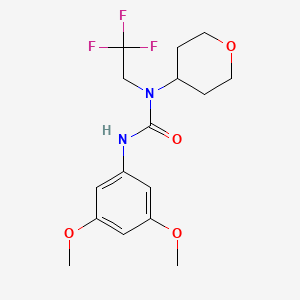

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide” is a synthetic organic compound. It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran is the main component of many biologically active natural and synthetic heterocycles .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves directed C–H arylation and transamidation chemistry . For example, a benzofuran-β-alaninamide based chemosensor was synthesized for selective detection of Fe3+ ions .Molecular Structure Analysis

The molecular structure of “3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide” consists of a benzofuran scaffold with a carboxamide group attached. The benzofuran moiety is a key component of many biologically active natural and synthetic heterocycles .Chemical Reactions Analysis

Benzofuran derivatives have been studied for their reactivity with various ions. For instance, a benzofuran-β-alaninamide based chemosensor was found to exhibit an excellent “turn-on” fluorescence enhancement upon binding with Fe3+ ions .Scientific Research Applications

Synthesis and Biological Activity

A study by Xia and Lee (2014) presented a novel and efficient In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition methodology for the regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides. This methodology has a broad substrate scope and is expected to be applicable to the synthesis of biologically-active complex molecules bearing naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxbenzamides, highlighting its utility in creating new compounds with potential therapeutic applications (L. Xia & Y. R. Lee, 2014).

Anticancer Potential

Phutdhawong et al. (2021) designed and synthesized a series of novel coumarin-3-carboxamide derivatives to evaluate their biological activities. These compounds showed significant potential to inhibit the growth of cancer cells, with specific derivatives exhibiting potent activities against HepG2 and HeLa cancer cell lines. The study indicates that the presence of the benzamide functionality is crucial for anticancer activity, demonstrating the importance of such compounds in the development of new anticancer therapies (Weerachai Phutdhawong et al., 2021).

Application in Organic Synthesis

A novel family of 1,4-tetrahydronaphthodioxane benzamides, including derivatives similar in structure to 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, demonstrated their ability to inhibit bacterial cell division by targeting the protein FtsZ. This finding, by Straniero et al. (2023), underscores the potential of such compounds in the development of antibacterial drugs, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis (V. Straniero et al., 2023).

Dopamine Receptor Imaging

Research by Murphy et al. (1990) on iodobenzamide analogues, including compounds structurally related to 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, explored their potential as CNS D-2 dopamine receptor imaging agents. This work provides a foundation for developing new imaging agents for diagnosing and studying disorders related to dopamine dysfunction (R. Murphy et al., 1990).

properties

IUPAC Name |

3-[(3,4-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O3/c17-10-6-5-8(7-11(10)18)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGNTZRCWVFIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)

![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)

![5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2887674.png)

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2887677.png)

![(E)-N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2887678.png)

![N,N-bis(cyanomethyl)-3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2887679.png)

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)